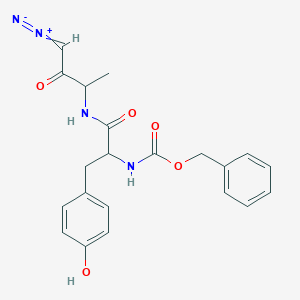

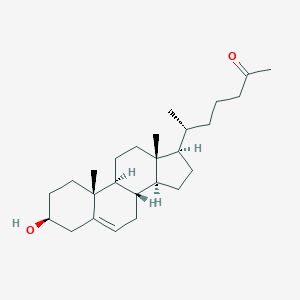

![molecular formula C7H5N3O2 B046119 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 118801-89-1](/img/structure/B46119.png)

7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile and related compounds involves multi-component reactions that can be facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity. For example, Ablajan et al. (2012) reported an efficient synthesis method for similar compounds using a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the method's advantages such as short reaction times and high selectivity (Ablajan et al., 2012).

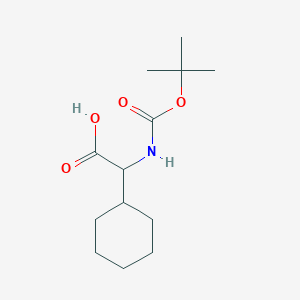

Molecular Structure Analysis

The molecular structure of compounds related to 7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile can be characterized by various spectroscopic methods such as NMR, IR, and X-ray diffraction. Haj et al. (2000) provided a detailed characterization and theoretical study of similar oxo derivatives, elucidating their molecular structure and discussing the possibilities for binding metal ions (Haj et al., 2000).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to the presence of reactive sites such as the nitrile group, the oxazolo ring, and the oxo group. The reactivity can be influenced by the molecular structure, which allows for the formation of new bonds and the synthesis of derivative compounds. For instance, the study by Chang et al. (2003) on novel synthesis and reactions of related compounds provides insights into their chemical behavior and potential for creating new molecular entities (Chang et al., 2003).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

Microwave-Assisted Multicomponent Synthesis : A study highlighted the microwave-assisted synthesis of triazolo[4,3-a]pyrimidine derivatives, demonstrating an efficient, promising, and green synthetic method. This approach yielded compounds with potential anticonvulsant properties, showcasing the utility of such derivatives in pharmaceutical research (Divate & Dhongade-Desai, 2014).

Structural and Theoretical Studies

Characterization and Metal Binding : Research has been conducted on the characterization of oxo derivatives of triazolopyrimidines, including their crystal structures and theoretical studies on their metal ion binding capabilities. These studies provide insight into the electronic properties and potential applications of these compounds in materials science and coordination chemistry (Haj et al., 2000).

Novel Derivatives and Reactions

Synthesis of Dialkyl and Thiazo Derivatives : Another study explored the synthesis of novel dialkyl-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine carbonitriles and their reactions to produce derivatives with various functional groups. This work contributes to the development of new compounds with potential biological or industrial applications (Chang, Cho, & Kim, 2003).

Regioselective Synthesis

On-Water Synthesis : Demonstrating the application of environmentally friendly methods, a study reported the efficient and regioselective on-water synthesis of pyrazolopyrimidines and triazolopyrimidines. This approach highlights the advantages of using water as a solvent, including operational simplicity and broad substrate scope (Gol, Khatri, & Barot, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-3-5-4-10-1-2-12-7(10)9-6(5)11/h4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIHRAMFHZATSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC(=O)C(=CN21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377055 |

Source

|

| Record name | 7-Oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

CAS RN |

118801-89-1 |

Source

|

| Record name | 7-Oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)